molecular formula C12H10BrNS B8492666 5-Bromo-2-(phenylthio)benzenamine

5-Bromo-2-(phenylthio)benzenamine

Cat. No. B8492666
M. Wt: 280.19 g/mol
InChI Key: TUWGOMAAEFUQQX-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

5-bromo-2-(phenylthio)benzenamine was prepared according to procedures similar to those described in Examples 6a, 6b, and 6c substituting benzenethiol for 4-mercaptophenol and 4-bromo-2-nitrophenol for 4-methyl-2-nitro phenol.
[Compound]
Name
6b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13](O)=[C:12]([N+:17]([O-])=O)[CH:11]=1.CC1C=CC(O)=C([N+]([O-])=O)C=1>>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([S:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:12]([NH2:17])[CH:11]=1

Inputs

Step One
Name
6b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
6c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)N)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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